molecular formula C21H23N3O6 B077886 Z-Gly-Gly-Phe-OH CAS No. 13171-93-2

Z-Gly-Gly-Phe-OH

Cat. No. B077886
CAS RN: 13171-93-2
M. Wt: 413.4 g/mol
InChI Key: PARPWSYTROKYNG-KRWDZBQOSA-N
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Description

“Z-Gly-Gly-Phe-OH” is an active compound . It is also known as N-benzyloxycarbonylglycine, an amino acid widely used in solution phase peptide synthesis . It has a molecular weight of 503.56 and a chemical formula of C₂₈H₂₉N₃O₆ .


Synthesis Analysis

“Z-Gly-Gly-Phe-OH” can be synthesized using various methods. It is often used in the synthesis of enzymic peptides . The Phe-Phe motif, which is part of the compound, is a popular building block for driving the self-assembly of short peptides and their analogues into nanostructures and hydrogels .


Molecular Structure Analysis

The molecular formula of “Z-Gly-Gly-Phe-OH” is C21H23N3O6 . Its molecular weight is 413.4 g/mol .


Chemical Reactions Analysis

“Z-Gly-Gly-Phe-OH” is a versatile reagent that can be used to synthesize a variety of compounds . It is also used in the creation of self-assembled nanostructures .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-Gly-Gly-Phe-OH” include a molecular weight of 413.4 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 11 . Its exact mass is 413.15868546 g/mol .

Safety And Hazards

When handling “Z-Gly-Gly-Phe-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The Phe-Phe motif, which is part of “Z-Gly-Gly-Phe-OH”, has found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . It holds substantial promise for the creation of the next generation nanomedicines .

properties

IUPAC Name

3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARPWSYTROKYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305115
Record name N-[(Benzyloxy)carbonyl]glycylglycylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-Gly-Phe-OH

CAS RN

13171-93-2
Record name NSC169159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]glycylglycylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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